molecular formula C11H12O B181995 cyclopropyl(4-methylphenyl)methanone CAS No. 7143-76-2

cyclopropyl(4-methylphenyl)methanone

Cat. No.: B181995
CAS No.: 7143-76-2
M. Wt: 160.21 g/mol
InChI Key: TUZLFHYUOUBZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cyclopropyl(4-methylphenyl)methanone is an organic compound with the molecular formula C11H12O. It is a ketone featuring a cyclopropyl group attached to a p-tolyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

cyclopropyl(4-methylphenyl)methanone can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-4’-methylbutyrophenone with potassium hydroxide in methanol at temperatures between 8-10°C . This reaction typically yields the desired ketone in high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring efficient and cost-effective synthesis.

Chemical Reactions Analysis

cyclopropyl(4-methylphenyl)methanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl or p-tolyl groups can be substituted under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cyclopropyl(4-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclopropyl p-tolyl ketone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can undergo ring-opening reactions, which are facilitated by catalysts like Lewis acids or photoredox catalysts . These reactions can lead to the formation of various functionalized products, influencing biological pathways and chemical processes.

Comparison with Similar Compounds

cyclopropyl(4-methylphenyl)methanone can be compared with other similar compounds such as cyclopropyl phenyl ketone and cyclopropyl methyl ketone. These compounds share the cyclopropyl group but differ in the substituents attached to the ketone. The unique combination of the cyclopropyl and p-tolyl groups in cyclopropyl p-tolyl ketone imparts distinct reactivity and properties, making it valuable for specific applications .

Similar compounds include:

These compounds can be used in various synthetic and research applications, but cyclopropyl p-tolyl ketone’s unique structure offers specific advantages in certain contexts.

Properties

IUPAC Name

cyclopropyl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZLFHYUOUBZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221622
Record name Cyclopropyl p-tolyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-76-2
Record name Cyclopropyl(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7143-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl p-tolyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7143-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl p-tolyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl p-tolyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cyclopropyl(4-methylphenyl)methanone
Reactant of Route 2
cyclopropyl(4-methylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
cyclopropyl(4-methylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
cyclopropyl(4-methylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
cyclopropyl(4-methylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
cyclopropyl(4-methylphenyl)methanone
Customer
Q & A

Q1: What information can be obtained from dipole moment and molar Kerr constant measurements of cyclopropyl p-tolyl ketone?

A1: The research paper focuses on understanding the preferred conformation of cyclopropyl ketones in solution. [] Dipole moment measurements provide insight into the overall polarity of the molecule, which is influenced by the spatial arrangement of the cyclopropyl ring and the p-tolyl group. Molar Kerr constants relate to the anisotropy of a molecule's polarizability, offering information about how easily its electron distribution is distorted in an electric field. By analyzing both dipole moments and Kerr constants, researchers can deduce the most likely spatial arrangements, or conformations, adopted by cyclopropyl p-tolyl ketone in solution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.